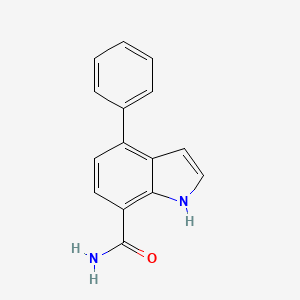
4-Phényl-1H-indole-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Phenyl-1H-indole-7-carboxamide” is an organic compound that belongs to the class of aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . They have the general structure RNC(=O)R’, where R= benzene, and R = aryl group .
Synthesis Analysis
In the synthesis of indole derivatives, sulfonamide-based indole derivatives were synthesized using 1H-indole-2-carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .
Molecular Structure Analysis
Indole derivatives, including “4-Phenyl-1H-indole-7-carboxamide”, have a typical core structure consisting of a cyclic diterpene skeleton of geranylgeranyl diphosphate (GGPP) and an indole ring moiety derived from indole-3-glycerol phosphate (IGP) .
Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Applications De Recherche Scientifique
Neuroprotection dans les maladies hypoxiques-ischémiques
Les dérivés de l'indole ont été étudiés pour leur potentiel dans le traitement des maladies hypoxiques-ischémiques, qui sont des affections où le cerveau est privé d'un apport adéquat en oxygène. Par exemple, une étude sur un composé apparenté, le 5-chloro-N-phényl-1H-indole-2-carboxamide, a montré des effets protecteurs contre les lésions d'hypoxie/reperfusion des astrocytes en ciblant la phosphorylase du glycogène (PYGB), ce qui pourrait être une cible thérapeutique pour de telles maladies .
Activité anti-VIH
Les dérivés de l'indolyle et de l'oxochroményl-xanthénone ont été étudiés pour leurs propriétés anti-VIH par des études de docking moléculaire. Cela suggère que le 4-phényl-1H-indole-7-carboxamide pourrait potentiellement être modifié ou utilisé comme échafaudage pour le développement de médicaments anti-VIH .
Propriétés antivirales
Les dérivés de l'indole ont également été testés pour leur activité antivirale contre une gamme de virus à ARN et à ADN. Cela indique que le this compound pourrait être prometteur dans le développement de médicaments antiviraux à large spectre .
Régulation de la croissance des plantes
L'acide indole-3-acétique, un dérivé de l'indole, est connu comme une hormone végétale qui régule la croissance et le développement. Bien que le this compound ne soit pas directement lié à cette application, sa similarité structurelle suggère une utilisation potentielle en recherche agricole liée à la croissance des plantes et à la régulation hormonale .
Synthèse de composés fonctionnalisés
Les indoles servent de blocs de construction polyvalents dans les réactions de cycloaddition, conduisant à la synthèse de divers composés fonctionnalisés avec des applications pharmaceutiques potentielles. La réactivité du this compound pourrait être explorée pour synthétiser de nouveaux composés avec des activités biologiques souhaitées .
Mécanisme D'action
Target of Action
The primary target of 4-Phenyl-1H-indole-7-carboxamide is the brain-type glycogen phosphorylase (PYGB) . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate for energy production .
Mode of Action
4-Phenyl-1H-indole-7-carboxamide interacts with its target, PYGB, by binding to it . This binding inhibits the activity of PYGB, thereby affecting the process of glycogenolysis . The compound’s interaction with PYGB leads to changes in cellular energy metabolism .
Biochemical Pathways
The inhibition of PYGB by 4-Phenyl-1H-indole-7-carboxamide affects the glycogenolysis pathway . This results in a decrease in the production of glucose-1-phosphate from glycogen, leading to changes in cellular energy metabolism . The downstream effects of this include a reduction in the degree of extracellular acidification and an improvement in metabolic acidosis .
Pharmacokinetics
The compound’s ability to interact with pygb suggests that it has sufficient bioavailability to reach its target in the brain .
Result of Action
The result of 4-Phenyl-1H-indole-7-carboxamide’s action is a protective effect against hypoxic-ischemic brain injury . By inhibiting PYGB and affecting glucose metabolism, the compound can control cell apoptosis and has protective and potential therapeutic effects on cerebral ischemia-reperfusion injury .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Phenyl-1H-indole-7-carboxamide in laboratory experiments is its ability to inhibit the enzyme COX-2, which has potential applications in the development of new anti-inflammatory drugs. Additionally, its ability to modulate protein-protein interactions makes it a useful tool in the study of protein structure and function.
One limitation of 4-Phenyl-1H-indole-7-carboxamide is its solubility in water, which limits its use in aqueous solutions. Additionally, its inhibitory effect on the enzyme COX-2 may interfere with the physiological effects of other drugs.
Orientations Futures
Future research on 4-Phenyl-1H-indole-7-carboxamide could focus on its potential applications in the development of new anti-inflammatory drugs, as well as its ability to modulate protein-protein interactions. Additionally, research could focus on improving the solubility of 4-Phenyl-1H-indole-7-carboxamide in water, as well as its ability to interact with other molecules or enzymes. Further research could also focus on understanding the biochemical and physiological effects of 4-Phenyl-1H-indole-7-carboxamide and its potential applications in the field of biochemistry.
Méthodes De Synthèse
4-Phenyl-1H-indole-7-carboxamide can be synthesized from the reaction of 4-phenylindole with ethyl chloroformate in the presence of triethylamine in aqueous acetonitrile. The reaction is carried out in a two-step process, first by the reaction of 4-phenylindole with ethyl chloroformate to produce the intermediate 4-chloro-1H-indole-7-carboxamide, followed by the reaction of the intermediate with potassium carbonate in aqueous acetonitrile to produce 4-Phenyl-1H-indole-7-carboxamide.
Analyse Biochimique
Biochemical Properties
4-Phenyl-1H-indole-7-carboxamide, like other indole derivatives, has been found to interact with multiple receptors, contributing to its potential in developing new useful derivatives . These interactions can influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives, including 4-Phenyl-1H-indole-7-carboxamide, play a crucial role in cell biology . They have been found to have therapeutic effects on cancer cells, microbes, and different types of disorders in the human body
Molecular Mechanism
Like other indole derivatives, it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to be involved in the regulation of glucose metabolism .
Propriétés
IUPAC Name |
4-phenyl-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-15(18)13-7-6-11(10-4-2-1-3-5-10)12-8-9-17-14(12)13/h1-9,17H,(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJGHLHGFWFBRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CNC3=C(C=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

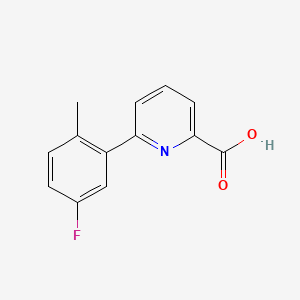
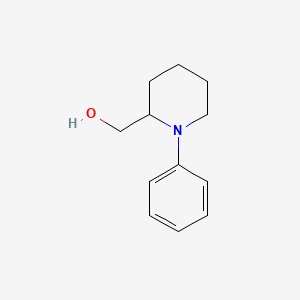

![Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B572455.png)
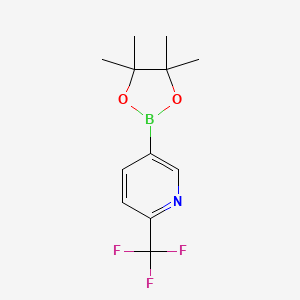
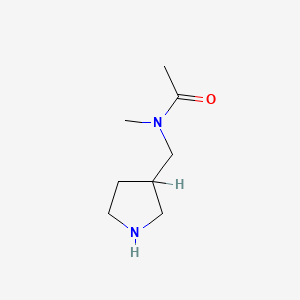
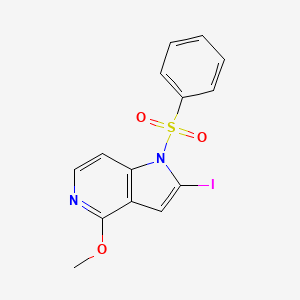

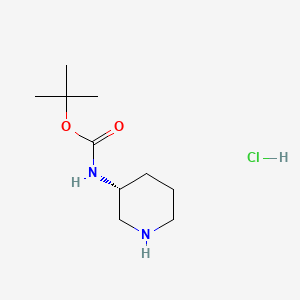
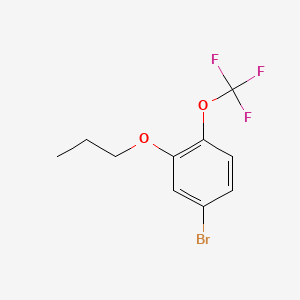
![N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide](/img/structure/B572465.png)
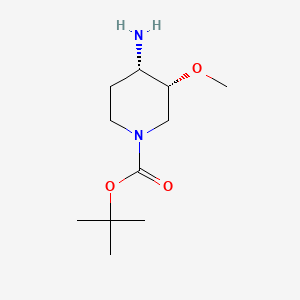
![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B572472.png)